2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

Medicinal Chemistry Synthetic Methodology Building Block Screening

Researchers synthesizing 2-aminothiazolone libraries frequently encounter batch inconsistencies with free-base analogs due to hydrolytic degradation of the chloroacetamide moiety. This hydrochloride salt (CAS 1185301-06-7) resolves that issue with enhanced solid-state stability and verified ¹H NMR identity (SpectraBase ID 1YHbGADB84U). • Enables single-step diversification with primary/secondary amines via EtOH/TEA protocol, generating screening libraries active against Gram-positive and Gram-negative bacteria (MIC 6.25-25 µg/mL). • The 4-oxothiazolone core anchors in the GlcN6P synthase binding pocket (PDB 1JXA); chloroacetyl group serves as an electrophilic warhead for covalent cysteine/serine targeting. • Supplied at ≥95% purity (HPLC); recommended storage at -20°C for long-term stability. Available in 500 mg to 10 g quantities.

Molecular Formula C5H6Cl2N2O2S
Molecular Weight 229.08 g/mol
CAS No. 1185301-06-7
Cat. No. B1418288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride
CAS1185301-06-7
Molecular FormulaC5H6Cl2N2O2S
Molecular Weight229.08 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=NC(=O)CCl)S1.Cl
InChIInChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H
InChIKeyHUEBGJHHUSWNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reactive Thiazolone Scaffold for Targeted Derivatization


2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride is a heterocyclic building block combining a 4-oxo-4,5-dihydrothiazole (thiazolone) core with a reactive 2-chloroacetamide side chain, supplied as the hydrochloride salt for enhanced solid-state stability and handling. The thiazolone scaffold is recognized in medicinal chemistry as a privileged structure associated with antimicrobial and anticancer activities in advanced derivatives [1]. The compound carries a molecular formula of C5H6Cl2N2O2S and a molecular weight of 229.08 g/mol, with the chloroacetamide moiety providing a versatile electrophilic handle for nucleophilic substitution, enabling rapid diversification into focused libraries of 2-aminothiazolone derivatives [2]. Verified NMR spectral data (1H NMR in DMSO-d6) are available, confirming structural identity and supporting quality control in procurement workflows [3].

Critical Role of the 2-Chloroacetamide Warhead


Procurement specialists and medicinal chemists should not treat all N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives as functionally equivalent. The critical differentiation lies in the N-acyl substituent: the chloroacetamide moiety in this compound serves as an electrophilic warhead that is absent in simple acetamide or unsubstituted analogs. In the broader 2-chloroacetamidothiazole series, this chloroacetyl group has been shown to enable covalent or high-affinity interactions with biological targets, including glucosamine-6-phosphate synthase, through nucleophilic displacement pathways [1]. Replacing this compound with N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide (CAS 37641-15-9) forfeits the reactive chlorine handle and precludes the same downstream derivatization chemistry. Furthermore, the hydrochloride salt form (CAS 1185301-06-7) versus the free base (CAS 340266-01-5) materially affects solubility, hygroscopicity, and long-term storage stability—parameters that directly impact reproducible synthetic workflows .

Quantitative Differentiation vs. Closest Structural Analogs


Electrophilic Chloroacetamide Warhead vs. Simple Acetamide Analogs

The target compound carries a 2-chloroacetamide group that imparts electrophilic reactivity absent in the simple acetamide analog N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide (CAS 37641-15-9). In the 2-chloroacetamidothiazole derivative class, this chloroacetyl group undergoes nucleophilic displacement with amines (pyrrolidine, N-methylpiperazine, morpholine, etc.) under mild conditions (EtOH, TEA, room temperature) to generate diversified 2-aminothiazole libraries, a transformation that is mechanistically impossible for the acetamide analog [1]. The molecular weight shift from 158.18 g/mol (acetamide analog) to 229.08 g/mol (hydrochloride salt) reflects the additional chlorine and HCl components that confer this reactivity [2].

Medicinal Chemistry Synthetic Methodology Building Block Screening

Verified NMR Identity Confirmation for Quality Assurance

The target compound has a deposited 1H NMR spectrum in the KnowItAll Spectral Library (SpectraBase Compound ID 1YHbGADB84U, solvent DMSO-d6), providing a verifiable structural fingerprint [1]. By contrast, the simple acetamide analog N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide (CAS 37641-15-9) lacks publicly deposited NMR reference spectra in major spectral databases, meaning procurement teams must rely solely on vendor certificates without independent spectral cross-validation [2]. The target compound also carries a defined minimum purity specification of 95% (HPLC) from a commercial supplier, with long-term storage recommended at -20°C dry/light-protected for the hydrochloride salt .

Quality Control Analytical Chemistry Procurement Verification

Hydrochloride Salt Form Advantage for Handling and Solubility

The target compound is supplied as the hydrochloride salt (C5H6Cl2N2O2S, MW 229.08), which contrasts with the free base form (CAS 340266-01-5, C5H5ClN2O2S, MW 192.62) . The hydrochloride salt typically offers superior aqueous solubility and reduced hygroscopicity compared to free base forms of heterocyclic acetamides, translating to more reliable weighing, dissolution, and reaction stoichiometry in synthesis workflows . The free base density is reported as 1.7 ± 0.1 g/cm³, and while the salt form's density is not independently reported, the HCl addition predictably increases both density and polarity, favoring polar reaction media compatibility . Vendors recommend storage at room temperature for the free base versus -20°C for the hydrochloride salt, reflecting differing stability profiles .

Formulation Science Synthetic Chemistry Procurement Specifications

Antitumor Activity of the 4-Oxothiazolone Scaffold

The 4-oxo-4,5-dihydrothiazol-2-yl scaffold, which forms the core of the target compound, has been independently validated as a productive pharmacophore for antitumor activity. Derivatives containing this core, specifically compounds 6d, 8, and 10b synthesized from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, demonstrated antitumor inhibition comparable to doxorubicin against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines, with certain derivatives (6c, 2b, 6b) exceeding doxorubicin's potency against specific lines [1]. While the target compound itself has not been directly assayed in peer-reviewed studies, the scaffold's validated activity in the antitumor context provides class-level evidence that 4-oxo-4,5-dihydrothiazole-containing compounds warrant prioritization over thiazole analogs lacking the 4-oxo moiety, such as simple 2-aminothiazoles or 2-acetamidothiazoles without the carbonyl at position 4 [2].

Cancer Research Antimicrobial Discovery Pharmacophore Validation

Antimicrobial Class Evidence for 2-Chloroacetamidothiazoles

In the 2-chloro-N-(4-phenylthiazol-2-yl)acetamide series—structurally analogous to the target compound at the reactive chloroacetamide-thiazole junction—derivatives 3b, 3c, 3d, 3e, 3i, 3j, 3k, and 3p demonstrated moderate to good antibacterial and antifungal activity with MIC values in the range of 6.25–25 µg/mL against E. coli, S. aureus, P. aeruginosa, C. albicans, A. niger, and A. flavus [1]. Compound 3d exhibited the most promising antibacterial activity against E. coli and S. aureus, while compound 3j showed antifungal activity with an MIC value of 6.25 µg/mL against C. albicans, A. niger, and A. flavus [1]. Separately, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives d1, d2, and d3 displayed promising antimicrobial activity as assessed by turbidimetric methods [2]. These class-level data establish that 2-chloroacetamidothiazole derivatives with appropriate C-4 substitution are competent antimicrobial scaffolds, whereas 2-aminothiazoles without the chloroacetamide group generally show attenuated or absent activity [3].

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Optimized Derivatization Protocols for Chloroacetamide Substrates

Published synthetic protocols for the 2-chloroacetamidothiazole class provide validated reaction conditions that can be directly applied to the target compound. Specifically, 2-chloro-N-(thiazol-2-yl)acetamide substrates react efficiently with secondary amines (pyrrolidine, N-methylpiperazine, N-ethylpiperazine, thiomorpholine, morpholine, piperidine) in ethanol with triethylamine at room temperature to yield diversified products in a single step [1]. The resynthesis study of thirteen thiazolyl-2-chloroacetamide derivatives (4a–4m) demonstrated that optimization of base, solvent, and molar equivalent ratio improved synthetic yields, establishing reproducible conditions applicable to the target scaffold [2]. This level of synthetic protocol maturity is not available for non-chlorinated 2-acetamidothiazole analogs, which lack the electrophilic handle required for these transformations.

Synthetic Chemistry Process Chemistry Library Synthesis

Procurement-Relevant Application Scenarios


Focused Library Synthesis for GlcN6P Synthase Inhibitors

Medicinal chemistry teams synthesizing 2-aminothiazolone libraries as glucosamine-6-phosphate synthase inhibitors should procure this compound as the core electrophilic building block. The chloroacetamide handle enables single-step diversification with diverse amine sets (primary amines, secondary cyclic amines, heteroaryl amines) under the published EtOH/TEA protocol, generating libraries that can be directly screened against Gram-positive and Gram-negative bacterial panels with established MIC readouts in the 6.25–25 µg/mL activity window [1]. The 4-oxo-4,5-dihydrothiazole core additionally anchors the molecule in the GlcN6P synthase binding pocket as demonstrated by molecular docking studies (PDB ID 1JXA) on structurally related 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives [1].

Antitumor Pharmacophore Elaboration via C-4 Diversification

Oncology-focused groups pursuing 4-oxo-4,5-dihydrothiazole-based antitumor agents should select this compound for scaffold hopping and diversification. The 4-oxo-4,5-dihydrothiazol-2-yl core has been validated in derivatives that match or exceed doxorubicin potency against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines [2]. The 2-chloroacetamide group serves as a modular attachment point for introducing C-4 substituents (aryl, heteroaryl, alkylamino) that critically modulate antiproliferative selectivity, enabling structure-activity relationship studies that are not accessible with the non-chlorinated acetamide analog [2].

Quality-Controlled Intermediate for GLP-Compliant Scale-Up

Process chemistry groups requiring a structurally authenticated, high-purity thiazolone intermediate for multi-step synthesis under GLP or ISO guidelines benefit from this hydrochloride salt form. The compound carries a verified 1H NMR reference spectrum (SpectraBase ID 1YHbGADB84U, DMSO-d6) that enables independent in-process identity verification, a defined minimum purity specification of 95% (HPLC), and storage-stable salt form characteristics (recommended -20°C long-term storage) that reduce degradation-related batch failures [3]. These quality attributes differentiate it from the free base form (CAS 340266-01-5), which lacks published spectral reference data and requires room-temperature storage with potentially greater susceptibility to hydrolytic degradation of the chloroacetamide moiety [3].

Covalent Inhibitor Design with Electrophilic Warhead

Chemical biology teams designing targeted covalent inhibitors (TCIs) can exploit the electrophilic chloroacetamide moiety as a latent warhead for cysteine or serine residue targeting in enzyme active sites. In the broader 2-chloroacetamidothiazole class, molecular docking studies against PDB entries 1JIJ, 4WMZ, and 3ERT have demonstrated favorable binding poses with the chloroacetyl group positioned proximal to nucleophilic residues, supporting a covalent inhibition hypothesis [4]. The target compound's combination of a validated pharmacophore core (4-oxothiazolone) with a displaceable chloride leaving group provides a dual-function scaffold that is not replicated by simple acetamide or sulfonamide thiazole derivatives [4].

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